

ER-176: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: ER-176

Cat. No.: B1147650

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Abstract

ER-176, chemically known as (R)-N-sec-butyl-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide, is a second-generation radioligand designed for Positron Emission Tomography (PET) imaging of the 18 kDa translocator protein (TSPO). TSPO is a promising biomarker for neuroinflammation as its expression is significantly upregulated in activated microglia and astrocytes. A key advantage of **ER-176** is its reduced sensitivity to the common single nucleotide polymorphism (rs6971) in the TSPO gene, which allows for more consistent imaging across different patient populations. This technical guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and the associated signaling pathways of **ER-176**.

Chemical Structure and Properties

ER-176 is a quinazoline carboxamide derivative. Its chemical structure is presented below:

Chemical Name: (R)-N-sec-butyl-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide

Molecular Formula: C₂₂H₂₄ClN₃O

Molecular Weight: 397.90 g/mol

Physicochemical Properties

Property	Value	Reference
LogP	3.8	[1]
Molar Activity	1400 ± 300 GBq/μmol	[2]

Binding Affinity and In Vivo Performance

ER-176 exhibits high affinity for TSPO. While a complete set of K_i values across all human TSPO genotypes (High-Affinity Binder - HAB, Mixed-Affinity Binder - MAB, and Low-Affinity Binder - LAB) is not consistently reported in publicly available literature, the binding potential (BPND) serves as a robust measure of in vivo specific binding.

Genotype	Whole-Brain BPND (Mean ± SD)	Reference
High-Affinity Binder (HAB)	4.2 ± 1.3	[3][4]
Mixed-Affinity Binder (MAB)	3.4 ± 1.4	[3]
Low-Affinity Binder (LAB)	1.4 ± 0.8	[3][5]

An IC_{50} value, which represents the concentration of a drug that is required for 50% inhibition in vitro, has been reported for [11C]ER176 as 5.94 nM.[6] For comparison, a fluorine-18 labeled analog, [18F]BIBD-239, showed an IC_{50} of 5.24 nM.[6]

Experimental Protocols

Radiosynthesis of [11C]ER176

The radiosynthesis of [11C]ER176 is typically achieved through the methylation of the N-desmethyl precursor using [11C]methyl iodide ([11C]CH₃I) or [11C]methyl triflate ([11C]CH₃OTf).

Precursor: (R)-N-sec-butyl-4-(2-chlorophenyl)quinazoline-2-carboxamide

Radiolabeling Agent: [11C]CH₃I or [11C]CH₃OTf

General Procedure:

- Production of [11C]CO₂: [11C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
- Conversion to [11C]CH₃I: The [11C]CO₂ is converted to [11C]CH₃I in a two-step, one-pot synthesis.
- Methylation Reaction: The N-desmethyl precursor is dissolved in a suitable solvent (e.g., DMF) and reacted with [11C]CH₃I in the presence of a base (e.g., NaOH). The reaction is typically carried out at an elevated temperature.
- Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC).
- Formulation: The collected radioactive fraction is reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

A detailed protocol for the synthesis can be found in publications by Mixdorf et al. (2021).[\[2\]](#)[\[7\]](#)

Human PET Imaging Protocol with [11C]ER176

This protocol provides a general framework for conducting human brain PET imaging studies with [11C]ER176.

Patient Preparation:

- Obtain informed consent from all participants.
- Subjects should fast for at least 4 hours prior to the scan.
- An intravenous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.

Radiotracer Administration and PET Scan Acquisition:

- A bolus injection of [11C]ER176 (typically 370-740 MBq) is administered intravenously.
- Dynamic PET scanning is initiated simultaneously with the injection and continues for 90-120 minutes.

- Data are acquired in 3D list mode and reconstructed into a series of time frames.

Arterial Blood Sampling (for full kinetic modeling):

- Arterial blood samples are collected frequently in the initial minutes after injection, with the sampling frequency decreasing over time.
- Blood samples are analyzed for whole blood and plasma radioactivity.
- Metabolite analysis is performed on plasma samples to determine the fraction of unmetabolized parent radiotracer over time.

Data Analysis:

- PET data are corrected for attenuation, scatter, and radioactive decay.
- Regions of interest (ROIs) are delineated on co-registered magnetic resonance imaging (MRI) scans.
- Time-activity curves (TACs) for each ROI are generated.
- Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs and the arterial input function to estimate the total distribution volume (VT), which is an indicator of radiotracer binding. The binding potential (BPND) can then be calculated.

Biodistribution Study Protocol

This protocol outlines a general procedure for assessing the whole-body biodistribution of [11C]ER176 in preclinical models.

Animal Handling:

- Studies are typically conducted in rodents (mice or rats).
- Animals are anesthetized for the duration of the experiment.

Radiotracer Administration and Tissue Collection:

- A known amount of [11C]ER176 is injected intravenously (e.g., via the tail vein).

- At predefined time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), animals are euthanized.
- Blood and various organs and tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone) are collected.

Radioactivity Measurement and Data Analysis:

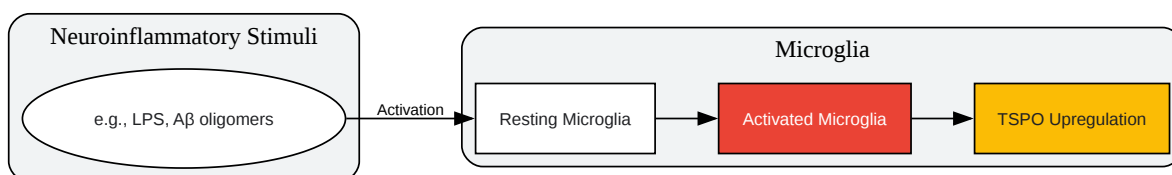
- The collected tissues are weighed, and the radioactivity is measured using a gamma counter.
- The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point.
- Time-activity curves can be generated for each organ to visualize the uptake and clearance of the radiotracer.

Signaling Pathways

ER-176 exerts its effects by binding to TSPO, which is located on the outer mitochondrial membrane of activated glial cells. TSPO is implicated in several cellular processes, and its upregulation is a hallmark of neuroinflammation. The binding of a ligand like **ER-176** can modulate these processes.

TSPO in Neuroinflammation

Neuroinflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of microglia. This activation results in a significant increase in the expression of TSPO on the mitochondrial membrane.

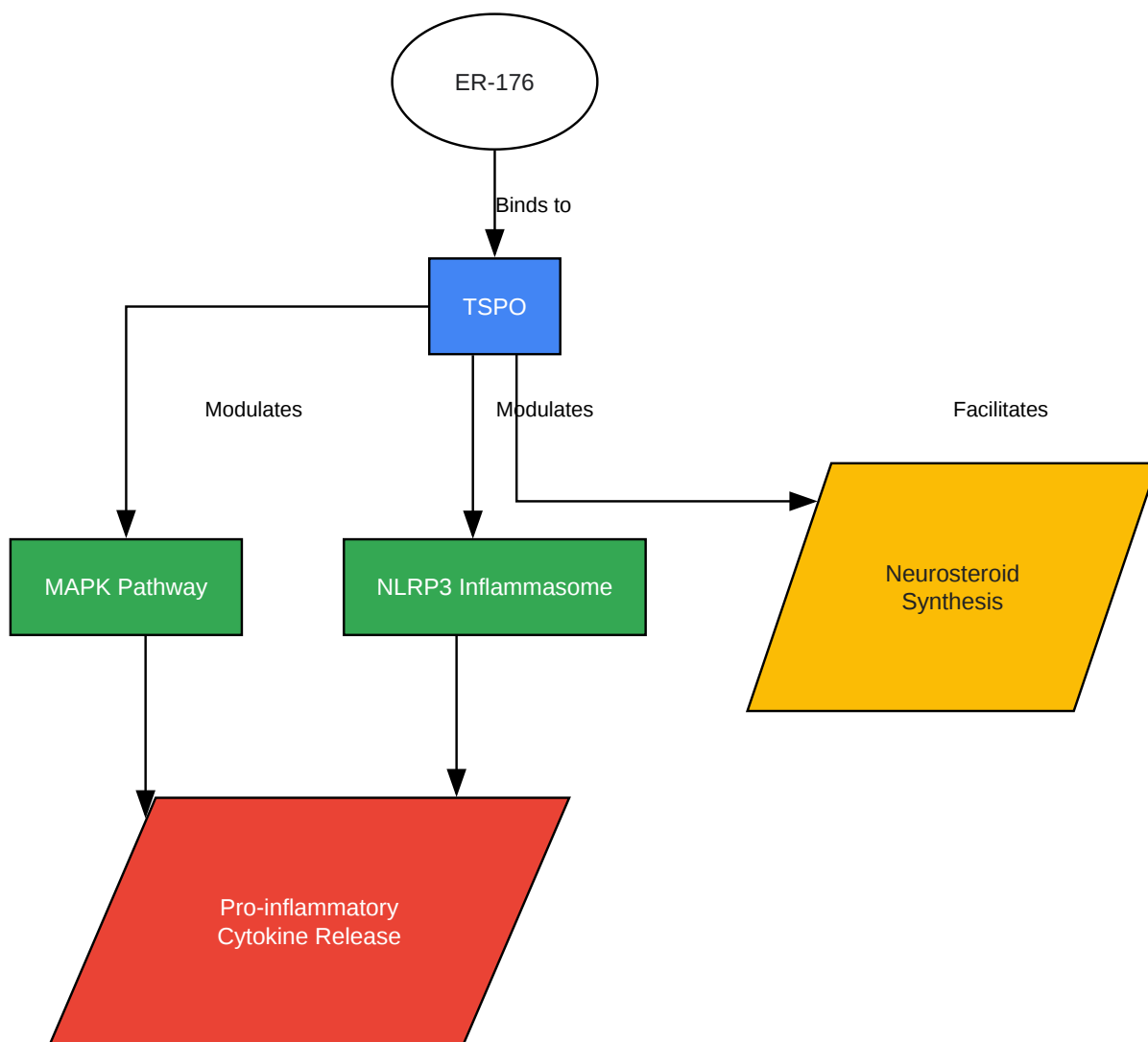


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Microglial activation and TSPO upregulation.

Downstream Signaling of TSPO Activation

Once upregulated, TSPO is thought to influence several downstream pathways. While the precise mechanisms are still under investigation, interactions with key inflammatory signaling cascades have been proposed. The binding of **ER-176** to TSPO allows for the visualization of this process and may also have modulatory effects.



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Potential downstream signaling of TSPO.

Conclusion

ER-176 is a valuable tool for the in vivo investigation of neuroinflammation through PET imaging. Its favorable pharmacokinetic profile and reduced sensitivity to the rs6971 polymorphism make it a superior radioligand compared to earlier generations of TSPO tracers. The experimental protocols and signaling pathway information provided in this guide are intended to support researchers and drug development professionals in utilizing **ER-176** to its full potential in the study of neurological disorders with an inflammatory component. Further research is warranted to fully elucidate the modulatory effects of **ER-176** on TSPO signaling and its potential as a therapeutic target.

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